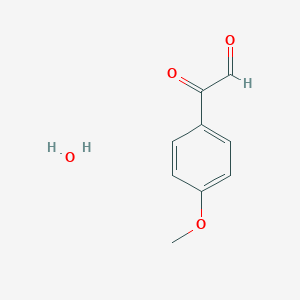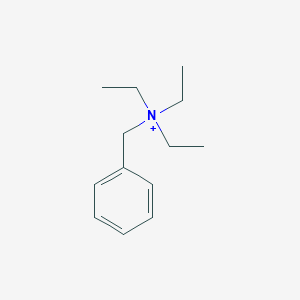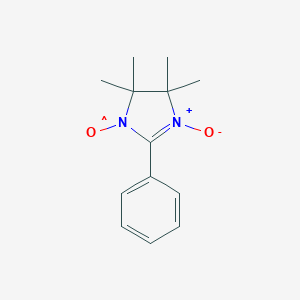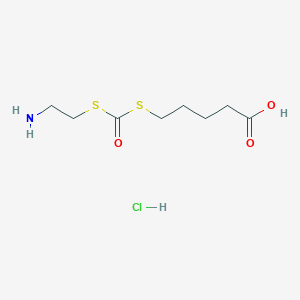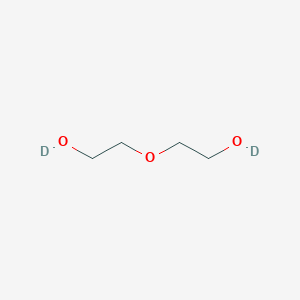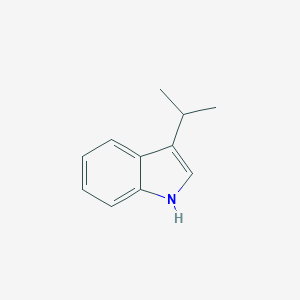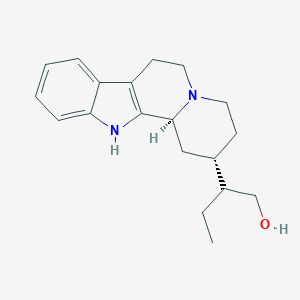
(+)-Dihydroantirhine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Dihydroantirhine is a natural product that is found in the roots of the plant Rauvolfia serpentina. It is a complex molecule that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of (+)-Dihydroantirhine is not yet fully understood. However, studies have shown that it may work by inhibiting the growth of cancer cells and inducing apoptosis (cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer properties, (+)-Dihydroantirhine has been found to have a number of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may be effective in the treatment of various inflammatory conditions. It has also been found to have antihypertensive properties and may be useful in the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (+)-Dihydroantirhine for lab experiments is its potency. It has been found to be highly effective in the treatment of cancer and other conditions. However, one of the limitations of (+)-Dihydroantirhine is its complex structure, which makes it difficult to synthesize and study.
Orientations Futures
There are numerous future directions for research on (+)-Dihydroantirhine. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
Méthodes De Synthèse
The synthesis of (+)-Dihydroantirhine is a complex process that involves several steps. One of the most common methods of synthesis involves the use of Rauvolfia serpentina root extract as the starting material. The extract is then subjected to a series of chemical reactions that result in the formation of (+)-Dihydroantirhine.
Applications De Recherche Scientifique
The potential uses of (+)-Dihydroantirhine in scientific research are numerous. One of the most promising applications is in the field of cancer research. Studies have shown that (+)-Dihydroantirhine has potent anti-cancer properties and may be effective in the treatment of various types of cancer.
Propriétés
Numéro CAS |
16049-29-9 |
|---|---|
Nom du produit |
(+)-Dihydroantirhine |
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13?,14-,18-/m0/s1 |
Clé InChI |
AUCOPKHCXOXBJB-NOBWMKPMSA-N |
SMILES isomérique |
CCC(CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
SMILES |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
SMILES canonique |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



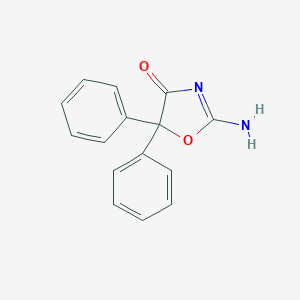
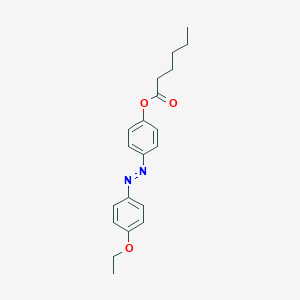
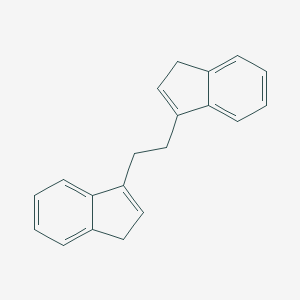
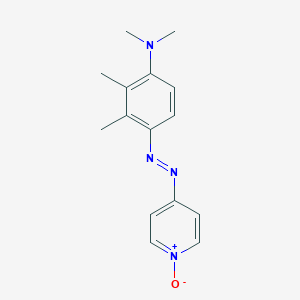
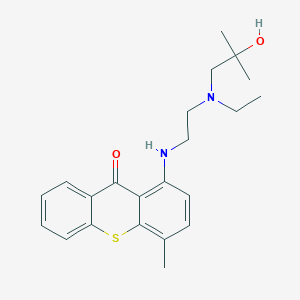
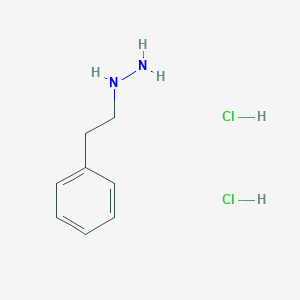
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
